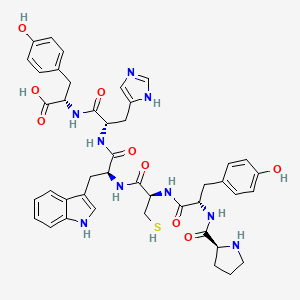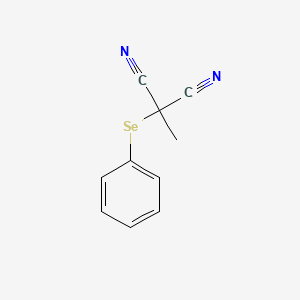
5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-4-en-2-yn-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL typically involves the reaction of benzenesulfonyl chloride with pent-4-en-2-yn-1-ol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyl group of pent-4-en-2-yn-1-ol. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Corresponding substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Benzenesulfonyl)pent-4-EN-2-YN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentyn-1-ol: A structurally similar compound with an alkyne group but lacking the benzenesulfonyl group.
Pent-2-en-4-yn-1-ol: Another similar compound with a different position of the double bond.
Eigenschaften
CAS-Nummer |
137726-14-8 |
|---|---|
Molekularformel |
C11H10O3S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)pent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C11H10O3S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,6-8,10,12H,9H2 |
InChI-Schlüssel |
RXGXJBQPJZANPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


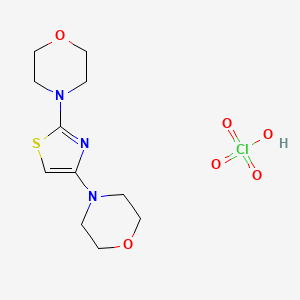
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
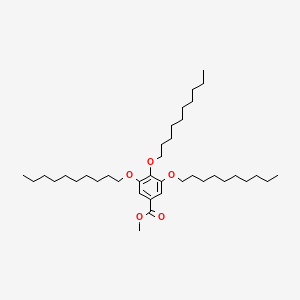
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
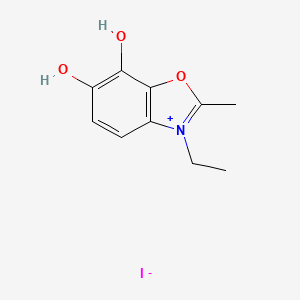
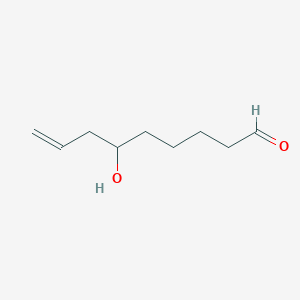
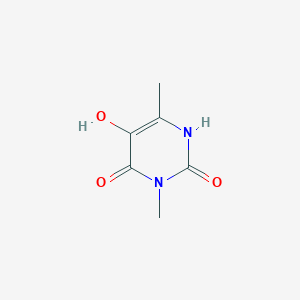
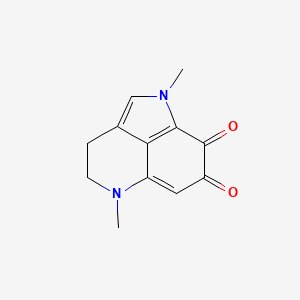
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
